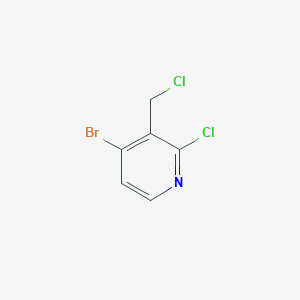
L-Seryl-L-seryl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-seryl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-serine, and L-lysine. This compound is known for its potential biological activity and is often studied for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-seryl-L-lysine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, L-lysine can be produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum . The resulting L-lysine can then be coupled with L-serine through chemical or enzymatic methods to form the tripeptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-serine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups in L-serine can lead to the formation of serine aldehyde or serine carboxylic acid .
Scientific Research Applications
L-Seryl-L-seryl-L-lysine has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and enzyme activity.
Medicine: Studied for its potential therapeutic effects, such as in the development of peptide-based drugs.
Industry: Used in the production of bioactive peptides and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it can be incorporated into proteins during translation, affecting protein structure and function. The compound may also interact with enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-lysine: A dipeptide composed of L-serine and L-lysine.
L-Seryl-L-seryl-L-serine: A tripeptide composed of three L-serine residues.
L-lysyl-L-serine: A dipeptide composed of L-lysine and L-serine
Uniqueness
L-Seryl-L-seryl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of two L-serine residues and one L-lysine residue allows it to participate in unique interactions and reactions compared to other similar peptides .
Properties
CAS No. |
352276-62-1 |
|---|---|
Molecular Formula |
C12H24N4O6 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1 |
InChI Key |
OZPDGESCTGGNAD-CIUDSAMLSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)

![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
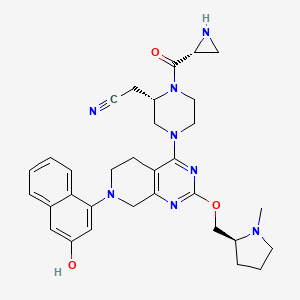
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13916828.png)
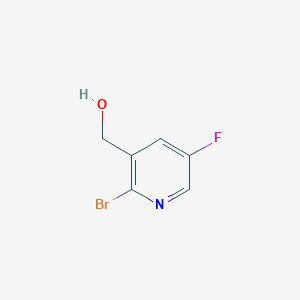
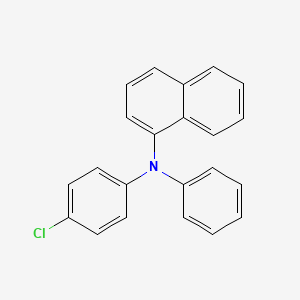
![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
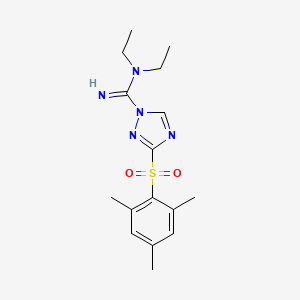
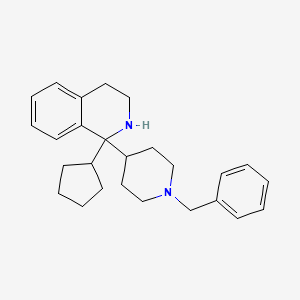

![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
